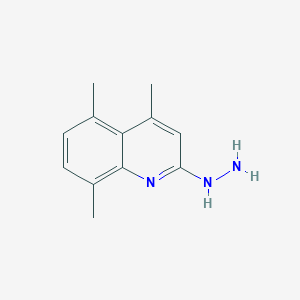
2-hydrazino-4,5,8-trimethylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazino-4,5,8-trimethylquinoline is a chemical compound with the molecular formula C12H15N3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydrazino-4,5,8-trimethylquinoline typically involves the reaction of 4,5,8-trimethylquinoline with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions. The process can be summarized as follows:
- Dissolve 4,5,8-trimethylquinoline in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydrazino-4,5,8-trimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Hydrazine derivatives with altered chemical properties.
Substitution: Compounds with different functional groups replacing the hydrazino group.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
2-Hydrazino-4,5,8-trimethylquinoline serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations that are crucial in organic chemistry.
Synthetic Routes
The synthesis typically involves reacting 4,5,8-trimethylquinoline with hydrazine hydrate under reflux conditions in solvents like ethanol or methanol. The process can be summarized as follows:
- Dissolution : Dissolve 4,5,8-trimethylquinoline in ethanol.
- Reaction : Add hydrazine hydrate and heat the mixture.
- Cooling : Cool the reaction mixture to precipitate the product.
- Filtration and Drying : Filter and wash the precipitate to obtain the final compound.
This method is scalable for industrial production, optimizing conditions for yield and purity .
Biological Applications
Research indicates that this compound exhibits potential biological activities , particularly as an antimicrobial and anticancer agent.
Antimicrobial Properties
Studies have shown that this compound can inhibit the growth of various bacterial strains. Its mechanism may involve disrupting cellular processes through covalent bonding with nucleophilic sites on proteins and enzymes .
Anticancer Research
Preliminary findings suggest that it may possess anticancer properties by targeting specific pathways involved in tumor growth. Ongoing research aims to elucidate its efficacy and safety as a therapeutic agent .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. The hydrazine group enhances reactivity and biological activity, making it a subject of interest in drug development.
Case Studies
Several studies have highlighted its effectiveness against certain cancer cell lines. For instance, in vitro tests demonstrated significant cytotoxic effects on breast and lung cancer cells compared to control groups .
Industrial Applications
Beyond its role in research, this compound has applications in the production of dyes and pigments. Its chemical properties enable it to act as a precursor in synthesizing various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-hydrazino-4,5,8-trimethylquinoline involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 2-Hydrazino-4,7,8-trimethylquinoline
- 4-Hydrazino-2,5,8-trimethylquinoline
- 2-Hydrazino-4,6,8-trimethylquinoline
Comparison: 2-Hydrazino-4,5,8-trimethylquinoline is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the hydrazino group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for targeted research applications.
Eigenschaften
Molekularformel |
C12H15N3 |
|---|---|
Molekulargewicht |
201.27 g/mol |
IUPAC-Name |
(4,5,8-trimethylquinolin-2-yl)hydrazine |
InChI |
InChI=1S/C12H15N3/c1-7-4-5-8(2)12-11(7)9(3)6-10(14-12)15-13/h4-6H,13H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
WRXAXSSQNMKMGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC(=NC2=C(C=C1)C)NN)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













